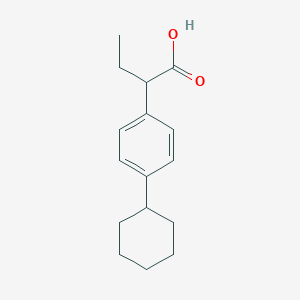

2-(4-Cyclohexylphenyl)butanoic acid

Description

Overview of Butanoic Acid Derivatives in Chemical Research

Butanoic acid, also known as butyric acid, and its derivatives are a significant class of compounds in chemical and biomedical research. These molecules, characterized by a four-carbon chain, are explored for a wide range of potential applications. For instance, certain butanoic acid derivatives have been synthesized and investigated for their potential antiviral activities. The core structure of butanoic acid provides a versatile scaffold that can be modified to interact with various biological targets.

Rationale for Investigating 2-(4-Cyclohexylphenyl)butanoic Acid

The investigation into this compound is primarily driven by the established pharmacological interest in phenylalkanoic acids, a class well-known for its anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this chemical scaffold.

The specific inclusion of a cyclohexyl group on the phenyl ring is a strategic chemical modification. Research on related compounds has shown that the addition of a cyclohexyl substituent can influence the anti-inflammatory and analgesic activities of the parent molecule. For example, studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides and cyclohexyl-N-acylhydrazone derivatives have demonstrated that this bulky, non-polar group can enhance their pharmacological profiles. mdpi.comnih.gov The investigation of this compound, therefore, likely aims to explore whether this structural modification can lead to improved or novel therapeutic properties, potentially by influencing how the molecule interacts with biological targets or affecting its absorption and distribution.

Historical Context of Related Phenylalkanoic Acids

Phenylalkanoic acids have a rich history in medicinal chemistry. The development of numerous drugs has been based on the modification of this fundamental structure. The core concept often involves the synthesis of various derivatives to understand structure-activity relationships, aiming to enhance efficacy and reduce side effects.

The synthesis of chiral 2-phenylbutanoic acid and its derivatives has been a subject of interest, as different stereoisomers of a compound can have distinct biological activities. For instance, (S)-2-phenylbutyric acid is a key intermediate in the synthesis of indobufen, a drug with antithrombotic activity. google.com Methodologies for preparing such compounds include stereoselective enzymatic hydrolysis and asymmetric synthesis, highlighting the importance of controlling the three-dimensional structure of these molecules. google.comoup.com The synthesis of related compounds, such as 2-(N, N-dimethylamino)-2-phenylbutyric acid, has also been documented, showcasing the various chemical transformations applied to the 2-phenylbutanoic acid core. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclohexylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJAZMOLOFJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606392 | |

| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41641-69-4 | |

| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Cyclohexylphenyl Butanoic Acid and Analogous Structures

Established Synthetic Pathways for Phenylbutanoic Acids

Traditional methods for the synthesis of phenylbutanoic acids, which form the structural core of the target molecule, have been well-documented and are widely practiced in organic synthesis.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for introducing an acyl group onto an aromatic ring, which is a key step in building the phenylbutanoic acid skeleton. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl halide and the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com This acylium ion then attacks the aromatic ring, leading to the formation of an aryl ketone after deprotonation, which restores aromaticity. byjus.com A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org

Recent advancements have focused on developing greener and more efficient catalytic systems. For instance, the use of solid acid catalysts like zinc oxide (ZnO) and heteropoly acids such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) offers advantages like easier separation and reduced environmental impact. organic-chemistry.org Furthermore, intramolecular Friedel-Crafts acylation has been effectively carried out in hexafluoro-2-propanol (HFIP) at room temperature without the need for additional reagents, highlighting a move towards milder reaction conditions. organic-chemistry.orgorgsyn.org

The ketone intermediate produced via Friedel-Crafts acylation can then be converted to the corresponding alkane through reduction methods like the Clemmensen or Wolff-Kishner reductions, paving the way for the final carboxylic acid derivative. organic-chemistry.org

Derivatization from Precursors

Another common strategy involves the derivatization of readily available precursors, such as phenylacetic acids or their corresponding nitriles. The hydrolysis of nitriles, for example, is a classic method for preparing carboxylic acids. Benzyl cyanide can be hydrolyzed to phenylacetic acid using either acidic or basic conditions. orgsyn.org

The synthesis can also commence from precursor molecules that already contain a portion of the desired final structure. For instance, a multi-step synthesis can be designed starting from a substituted aniline. One such pathway involves the diazotization of 2,6-dibromo-4-methylaniline, followed by a Sandmeyer reaction to yield 3,4,5-tribromotoluene. This intermediate can then undergo a Suzuki-Miyaura coupling with phenylboronic acid to construct the polyphenyl framework. mdpi.com Subsequent functionalization, such as bromination with N-bromosuccinimide (NBS), followed by cyanation and hydrolysis, can lead to the desired phenylacetic acid derivative. mdpi.com

The following table summarizes a selection of derivatization reactions from precursors:

| Starting Material | Reagents | Product | Reference |

| 2,6-dibromo-4-methylaniline | 1. t-BuONO, CuBr₂ 2. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 3. NBS, AIBN 4. NaCN 5. HCl, TiCl₄ | 2-[(3,4,5-triphenyl)phenyl]acetic acid | mdpi.com |

| Benzyl cyanide | H₂SO₄, H₂O | Phenylacetic acid | orgsyn.org |

| Phenylacetaldehyde | O₂, Transition metal catalyst (e.g., Co, Mn) | Phenylacetic acid | google.com |

Advanced Synthetic Strategies for Butanoic Acid Derivatives

Modern synthetic chemistry offers sophisticated methods to control the three-dimensional arrangement of atoms, a critical aspect for compounds with potential biological activity.

Stereoselective Synthesis Techniques

The synthesis of specific enantiomers of 2-arylbutanoic acids is of significant interest. Asymmetric synthesis methods allow for the preparation of chiral molecules with a high degree of stereochemical purity. One notable approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters. For example, the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate can be achieved with high enantioselectivity using a rhodium catalyst and a chiral BINAP ligand. orgsyn.org The resulting chiral ester can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org

Another powerful technique for stereoselective synthesis is the imino-aldol reaction, which can be used to create β-amino esters as key intermediates. rsc.org These intermediates can then be further manipulated to form various chiral structures. The resolution of racemic mixtures is another viable strategy. For instance, racemic cyclohexylphenylglycolic acid can be resolved using a single enantiomer of tyrosine methyl ester to yield the desired enantiomerically pure acid. google.com

The following table highlights some stereoselective synthesis methods:

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Asymmetric 1,4-Addition | Rh(NBD)₂BF₄, (R)-BINAP | Enantiomerically pure arylbutanoate | orgsyn.org |

| Imino-Aldol Reaction | Ester enolates, Chiral aldimines | Chiral β-amino esters | rsc.org |

| Resolution | Tyrosine methyl ester | Enantiomerically pure cyclohexylphenylglycolic acid | google.com |

| Photoacid-Catalyzed Glycosylation | Phenol-conjugated acridinium | 2-Deoxyglycosides | nih.gov |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates most of the atoms of the starting materials. nih.govbeilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for creating diverse libraries of compounds, including peptide-like structures. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov The mechanism typically begins with the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid and attacked by the isocyanide. nih.gov

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. nih.gov These reactions offer a rapid and convergent approach to complex molecules from simple starting materials.

The Strecker reaction, another important MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov These MCRs provide powerful tools for the efficient construction of complex molecular architectures relevant to the synthesis of butanoic acid derivatives and their analogs.

Synthesis of Key Intermediates

The synthesis of 2-(4-Cyclohexylphenyl)butanoic acid often relies on the preparation of key intermediates. One such crucial intermediate is 2-cyclohexyliden-2-phenyl acetonitrile (B52724). This compound can be synthesized through the condensation of phenylacetonitrile (B145931) (benzyl cyanide) and cyclohexanone. google.com This reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH). google.com

Another important class of intermediates are substituted phenylacetic acids. These can be synthesized via various methods, including the Suzuki coupling of an arylboronic acid with an alkyl halide bearing an ester group. inventivapharma.com For instance, the coupling of a substituted arylboronic acid with ethyl bromoacetate (B1195939) in the presence of a palladium catalyst can provide the corresponding ethyl phenylacetate (B1230308) derivative, which can then be hydrolyzed to the desired phenylacetic acid. inventivapharma.com

The synthesis of 4-(4-Cyclohexyl-phenyl)-2-pentanone has been reported via the reaction of 3-(4-cyclohexylphenyl)-butyramide (B8421431) with methyl magnesium iodide. prepchem.com Similarly, 4-(4-Cyclohexyl-phenyl)-2-hexanone can be prepared from the corresponding unsaturated ketone precursor. prepchem.com These ketone intermediates can potentially be further elaborated to form butanoic acid derivatives.

The hydrogenation of phenoxyacetic acid using catalysts like Ruthenium on carbon (Ru/C) can yield cyclohexanoloxyacetic acid, demonstrating a route to saturate the phenyl ring present in precursors. google.com

The following table lists some key intermediates and their synthetic routes:

| Intermediate | Starting Materials | Key Reagents | Reference |

| 2-Cyclohexyliden-2-phenyl acetonitrile | Phenylacetonitrile, Cyclohexanone | KOH | google.com |

| Ethyl phenylacetate derivatives | Arylboronic acid, Ethyl bromoacetate | Pd(OAc)₂, P(Nap)₃ | inventivapharma.com |

| 4-(4-Cyclohexyl-phenyl)-2-pentanone | 3-(4-Cyclohexylphenyl)-butyramide, Methyl iodide | Mg | prepchem.com |

| Cyclohexanoloxyacetic acid | Phenoxyacetic acid | Ru/C, H₂ | google.com |

Isolation and Purification Techniques for Butanoic Acid Compounds

The isolation and purification of this compound and its structural analogs are critical steps to ensure the removal of impurities, by-products, and unreacted starting materials. The final purity of the compound is paramount, and often a multi-step purification strategy is employed, combining several techniques to achieve the desired specification. The choice of method depends on the initial purity of the crude product, the scale of the purification, and the physicochemical properties of the target compound and its impurities. Common strategies include extraction, crystallization, chromatography, and, for chiral molecules, resolution of enantiomers. researchgate.netnih.gov

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and widely used technique for the initial workup and purification of butanoic acid derivatives from a reaction mixture or a fermentation broth. researchgate.net This process leverages the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com

The acidic nature of the carboxyl group is central to the extraction strategy.

Acidic Conditions: In an acidic aqueous solution (pH below the compound's pKa), the carboxylic acid exists primarily in its neutral, undissociated form. This form is more soluble in nonpolar organic solvents, such as ethyl acetate, diethyl ether, or dichloromethane, and can be extracted from the aqueous phase. youtube.com

Basic Conditions: Conversely, by adding a base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is converted to its carboxylate salt. This ionic form is highly soluble in water and insoluble in most common organic solvents. This allows for a "base wash," where the aqueous layer containing the carboxylate salt can be separated from non-acidic organic impurities. The aqueous layer is then re-acidified to precipitate or re-extract the purified carboxylic acid. youtube.com

Research into the extraction of butyric acid has shown that solvents containing tertiary amines can exhibit the highest distribution coefficients, enabling efficient extraction even at a pH above the acid's pKa value. researchgate.net After extraction, the organic phase is typically treated with a drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water before the solvent is evaporated. youtube.com

Crystallization

Crystallization is one of the most powerful methods for achieving high levels of purity for solid compounds and is often employed as the final purification step. nih.gov The process relies on the principle that the target compound will form a well-defined crystal lattice, while impurities remain in the solvent (mother liquor). For carboxylic acids, which can form strong hydrogen bonds, crystallization is often highly effective. nih.gov Several techniques can be utilized:

Cooling Crystallization: The crude compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled. As the solubility decreases with temperature, the compound crystallizes out. A study on the large-scale synthesis of (3S)-3-(4-bromophenyl)butanoic acid demonstrated a successful crystallization from heptane, where slow cooling from the dissolution temperature to 20°C was critical for forming pure crystals. orgsyn.org

Vapor Diffusion: This method is ideal for small quantities. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow, high-quality crystal growth. unifr.ch

Solvent Layering: This technique involves dissolving the compound in a "good" solvent and then carefully layering a miscible "bad" solvent (an anti-solvent) on top. Crystallization occurs slowly at the interface between the two solvents. unifr.ch

Seeding: The introduction of a tiny, high-quality crystal of the desired compound (a seed crystal) into a supersaturated solution can initiate crystallization, which can be particularly useful if spontaneous nucleation is slow. unifr.ch

The choice of solvent is crucial for successful crystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Interactive Table 1: Common Solvents for Crystallization This table provides data on solvents commonly used for the crystallization of organic compounds like carboxylic acids. unifr.ch

| Solvent | Boiling Point (°C) | Density (g/mL) | Notes |

|---|---|---|---|

| Acetic Acid | 118 | 1.049 | Can act as a proton source/acceptor. |

| Acetone | 56.2 | 0.786 | Good solvent for many organics, highly volatile. |

| Acetonitrile | 81.6 | 0.786 | Common solvent for polar compounds. |

| Ethyl Acetate | 77.1 | 0.902 | Good general-purpose solvent for crystallization. |

| Heptane | 98.4 | 0.684 | Nonpolar solvent, often used as an anti-solvent. |

| Toluene | 110.6 | 0.867 | Good for dissolving aromatic compounds. |

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Adsorption (Column) Chromatography: This is a standard technique for purifying reaction intermediates and final products. The crude material is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel or alumina. A solvent or solvent mixture (the eluent) is passed through the column, and components are separated based on their polarity and affinity for the stationary phase. In the synthesis of a butanoic acid analog, a crude product was filtered through a plug of silica gel to remove baseline impurities. orgsyn.org

Ion-Exchange Chromatography: This method is highly effective for purifying charged molecules like carboxylic acids, especially from complex mixtures such as fermentation broths. nih.gov A cation exchange resin can be used, where at an appropriate pH, the negatively charged carboxylate anion passes through while cationic impurities are retained, or an anion exchange resin can be used to bind the carboxylate, which is later eluted by changing the pH or increasing the salt concentration.

Hydrophobic Interaction Chromatography (HIC): Given the significant hydrophobic character of the cyclohexylphenyl group, HIC presents a viable purification option. This technique separates molecules based on their hydrophobicity using a stationary phase with hydrophobic ligands (e.g., phenyl or butyl groups). researchgate.net Phenyl-Sepharose, for example, is a medium that could potentially be used for the affinity purification of compounds containing phenyl moieties. nih.gov

Resolution of Enantiomers

Since the alpha-carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. For many applications, it is necessary to separate this racemic mixture into its individual, optically active enantiomers. researchgate.net

Diastereomeric Salt Formation: A classic and robust method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. google.com A patented process for the closely related cyclohexylphenylglycolic acid details the use of (L)-tyrosine methyl ester as a resolving agent. The diastereomeric salt is formed, isolated by filtration, and then the desired single enantiomer of the acid is liberated by treatment with a mineral acid. google.com

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In one such system developed for 2-arylpropanoic acids, an enantioselective esterification is performed where one enantiomer reacts much faster than the other. The reaction is stopped before completion, allowing for the separation of the unreacted, enantiomerically enriched carboxylic acid from the newly formed ester. mdpi.comresearchgate.net

Interactive Table 2: Overview of Purification Techniques This table summarizes the primary purification techniques applicable to butanoic acid derivatives.

| Technique | Principle of Separation | Typical Application | References |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases based on pH. | Initial workup to remove inorganic salts and non-acidic impurities. | researchgate.net, youtube.com |

| Crystallization | Differential solubility in a given solvent at varying temperatures, leading to pure crystal formation. | Final purification step to achieve high purity of solid compounds. | unifr.ch, nih.gov, orgsyn.org |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity. | Separation of reaction by-products and purification of intermediates. | researchgate.net, orgsyn.org |

| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase based on the compound's ionic character. | Purification from complex aqueous mixtures like fermentation broths. | nih.gov |

Structural Elucidation and Conformational Analysis of 2 4 Cyclohexylphenyl Butanoic Acid and Its Analogues

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the structure of 2-(4-Cyclohexylphenyl)butanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals for the carboxylic acid proton, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, the methyl protons, and the protons of the phenyl and cyclohexyl rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons would appear in the range of 7.0-7.5 ppm, with their splitting pattern revealing the substitution pattern on the phenyl ring. The protons of the cyclohexyl ring would resonate in the upfield region, typically between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons would resonate between 120 and 150 ppm, while the aliphatic carbons of the butyl chain and the cyclohexyl ring would appear in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| Methine (-CH-) | 3.5 - 4.0 | Triplet |

| Methylene (-CH₂-) | 1.8 - 2.2 | Multiplet |

| Methyl (-CH₃) | 0.8 - 1.2 | Triplet |

| Cyclohexyl (-C₆H₁₁) | 1.0 - 2.0 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C₆H₄) | 120 - 150 |

| Methine (-CH-) | 40 - 50 |

| Methylene (-CH₂-) | 25 - 35 |

| Methyl (-CH₃) | 10 - 15 |

| Cyclohexyl (-C₆H₁₁) | 25 - 45 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₁₆H₂₂O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (246.34 g/mol ).

The fragmentation pattern provides further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the alkyl chain. For this compound, characteristic fragments would also arise from the cleavage of the cyclohexyl and phenyl groups.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Expected) | Identity |

| [M]⁺ | 246 | Molecular Ion |

| [M-OH]⁺ | 229 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 201 | Loss of carboxyl group |

| [C₁₀H₁₃]⁺ | 133 | Phenylbutane fragment |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl fragment |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent feature would be a broad O-H stretching vibration from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would be observed as a strong, sharp peak around 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C-C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

Advanced Structural Determination Techniques

For a more detailed and unambiguous understanding of the three-dimensional structure, advanced techniques such as X-ray crystallography and computational conformational studies are employed.

The flexible nature of the butanoic acid chain and the cyclohexyl ring in this compound means that the molecule can adopt various conformations in solution. Conformational studies, often combining experimental techniques like NMR with computational modeling, are used to understand the relative energies of these different conformations and which are most populated.

Factors influencing the preferred conformation include steric hindrance between the substituents on the chiral center and the phenyl and cyclohexyl rings, as well as potential intramolecular interactions. The cyclohexyl ring itself can exist in different chair and boat conformations, further adding to the conformational complexity of the molecule. Computational methods, such as density functional theory (DFT), can be used to calculate the energies of different conformers and predict the most stable three-dimensional structure.

Chirality and Stereochemistry of this compound

The molecular structure of this compound possesses a stereogenic center, which gives rise to chirality in the molecule. Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. dalalinstitute.com The presence of a chiral center is the most common origin of chirality in organic compounds. dalalinstitute.comwikipedia.org

The chiral center in this compound is the carbon atom at the second position (C2) of the butanoic acid chain. This carbon is bonded to four distinct substituents:

A hydrogen atom (-H)

A carboxyl group (-COOH)

An ethyl group (-CH2CH3)

A 4-cyclohexylphenyl group (-C₆H₄C₆H₁₁)

Because the C2 carbon has four different groups attached, the molecule is asymmetric and therefore chiral. docbrown.infodocbrown.info This results in the existence of two distinct stereoisomers that are mirror images of each other. These non-superimposable mirror-image isomers are known as enantiomers. tru.ca

The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules as:

(R)-2-(4-Cyclohexylphenyl)butanoic acid

(S)-2-(4-Cyclohexylphenyl)butanoic acid

A mixture containing equal amounts (a 50:50 ratio) of the (R)- and (S)-enantiomers is known as a racemic mixture or a racemate. uou.ac.in Enantiomers share identical physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (a property known as optical activity) and in their interactions with other chiral substances, including biological receptors. tru.ca

The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in stereoselective synthesis and analysis. Common methods for resolving enantiomers include enzymatic resolution, where enzymes selectively react with one enantiomer, and chiral chromatography. researchgate.netmdpi.comresearchgate.net For instance, research on analogous chiral molecules has demonstrated the successful separation of diastereoisomeric mixtures using High-Performance Liquid Chromatography (HPLC) on a chiral column. researchgate.net The absolute configuration of a separated enantiomer can be determined through techniques like X-ray crystallography, which provides a definitive three-dimensional molecular structure. nih.gov

In the broader context of its analogues, if additional chiral centers are introduced into the molecule, the number of possible stereoisomers increases. For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. dalalinstitute.com These stereoisomers would include pairs of enantiomers and diastereomers (stereoisomers that are not mirror images of each other). tru.cauou.ac.in

Structure Activity Relationship Sar Studies on 2 4 Cyclohexylphenyl Butanoic Acid and Its Derivatives

Methodological Approaches to SAR Analysis

The primary aim of SAR analysis is to convert raw structure-activity data into meaningful relationships that guide the design of new, improved molecules. drugdesign.org This involves synthesizing a series of analogs where specific parts of the parent molecule are altered and then evaluating their biological effects. drugdesign.org

Common methodological approaches include:

Functional Group Modification: Key functional groups are altered to probe their importance. For instance, an ester analog of a compound with a free carboxyl group was found to be completely inactive, indicating that the carboxylic acid was essential for activity, possibly acting as a hydrogen bond donor or forming a salt bridge with a receptor. drugdesign.org

Scaffold Hopping and Ring Variation: The core structure, or scaffold, can be changed. In one example involving anilinoquinazolines, researchers tested the importance of nitrogen atoms within the scaffold by replacing them, which revealed that nitrogen at position 1 was more critical for activity than at position 3. drugdesign.org

Systematic Substituent Variation: Substituents on a core scaffold are systematically varied to probe the steric, electronic, and hydrophobic requirements of the binding site. A Craig plot, which graphically represents the relationship between the electronic (sigma, σ) and hydrophobic (pi, π) properties of substituents, is a classic tool used for this purpose. nih.gov This allows for a rational selection of substituents from different quadrants of the plot to explore how these properties affect biological activity. nih.gov

These qualitative and semi-quantitative approaches are often complemented by computational methods to build predictive models.

Influence of the Cyclohexylphenyl Moiety on Biological Activity

The 4-cyclohexylphenyl group is a key structural feature of the molecule, combining a rigid phenyl ring with a bulky, flexible, and hydrophobic cyclohexyl group. This moiety plays a significant role in how the molecule orients itself and binds within a receptor pocket.

Hydrophobic Interactions: The non-polar nature of the cyclohexyl ring allows it to fit into hydrophobic pockets within a biological target, such as an enzyme or receptor. In one study of phospholipase A2 inhibitors, adding a naphthalene (B1677914) moiety, which is also a bulky hydrophobic group, to a lead compound resulted in a 400-fold increase in potency by allowing the group to be deeply buried in a hydrophobic pocket. drugdesign.org This principle suggests the cyclohexylphenyl group is likely crucial for anchoring the molecule in a similar manner.

The combination of the flat phenyl ring and the three-dimensional cyclohexyl group provides a unique structural motif that can engage in both π-π stacking interactions (via the phenyl ring) and hydrophobic interactions (via the cyclohexyl ring), making it a critical determinant of biological activity.

Impact of Butanoic Acid Backbone Modifications

The butanoic acid portion of the molecule serves as the acidic head group and provides a flexible linker to the cyclohexylphenyl moiety. Modifications to this backbone can significantly alter a compound's activity.

Importance of the Carboxylic Acid: The carboxylic acid group is often essential for activity in this class of compounds, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net It is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged or polar residues (like arginine or lysine) in a receptor's active site. Modifying this group, for instance by converting it to an ester or amide, often leads to a significant loss of activity. drugdesign.org

Chain Length and Rigidity: The length of the alkyl chain in the butanoic acid backbone is critical for positioning the carboxylic acid group correctly for interaction with its target. Arylpropionic acid derivatives are a well-known class of NSAIDs, and studies have explored modifying this chain. orientjchem.orgnih.gov In one study, diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl) butanoic acids were synthesized, representing a modification that adds a hydroxyl group and a methyl group to the backbone, altering its polarity and conformation. orientjchem.orghumanjournals.com Such changes can impact potency and selectivity by altering the geometry of binding.

Introduction of Substituents: Adding substituents to the butanoic acid chain can influence metabolic stability and potency. For example, adding a methyl group at the alpha-position (the carbon adjacent to the carboxyl group), as is common in the "profen" class of NSAIDs, can increase anti-inflammatory activity. orientjchem.org

Substituent Effects on Biological Activity

Placing different chemical groups (substituents) at various positions on the phenyl ring of the cyclohexylphenyl moiety is a common strategy to fine-tune biological activity. These changes can affect the molecule's electronic properties, solubility, and steric fit.

In a study on a series of 3-((substituted-benzyl)thio)quinolinium iodides, researchers systematically placed substituents on a phenyl ring to probe their effect on antifungal activity. nih.gov The substituents were chosen to represent different electronic (electron-donating vs. electron-withdrawing) and hydrophobic properties. The results showed that electron-withdrawing groups generally increased potency. nih.gov For example, analogs with a cyano (-CN) group were 4 to 10 times more potent than an analog with a hydroxyl (-OH) group. nih.gov

Similarly, research on FAAH inhibitors based on cyclohexylcarbamic acid biphenyl (B1667301) esters explored the effect of substituents on the phenyl ring closest to the carbamate (B1207046) group. nih.gov The study found that derivatives with small, polar groups at the para position of this ring were slightly better FAAH inhibitors than the unsubstituted parent compound. nih.gov

The following table illustrates how different substituents on an aromatic ring can modulate biological activity, based on findings from related compound series.

| Scaffold | Substituent Position | Substituent | Biological Activity (IC₅₀) | Fold Change vs. Unsubstituted/Reference | Reference |

| Benzylthioquinolinium | para | -Cl | 0.05 µg/mL | ~4x more potent than reference | nih.gov |

| Benzylthioquinolinium | para | -OH | > 2.5 µg/mL | >50x less potent than -Cl analog | nih.gov |

| Benzylthioquinolinium | para | -CN | 0.23 µg/mL | ~10x more potent than -OH analog | nih.gov |

| Phenoxazine Derivative | C-4 (para-like) | Arylamide | More Potent | Positive Contribution | nih.gov |

| Phenoxazine Derivative | C-3 (meta-like) | Arylamide | Less Potent | - | nih.gov |

This table is interactive. Click on the column headers to sort the data.

These examples demonstrate that both the type of substituent and its position on the phenyl ring are critical factors that can dramatically influence biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govnih.gov This approach moves beyond qualitative observations to create predictive models that can estimate the activity of newly designed, unsynthesized molecules. nih.gov

A typical QSAR study involves:

Data Set Compilation: A set of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is gathered. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These can be 2D descriptors (e.g., molecular weight, hydrogen bond counts, topological indices) or 3D descriptors (e.g., steric fields, electrostatic fields). nih.govresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of these descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested, often using an external set of compounds not included in the model-building process. nih.gov

For example, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors yielded a highly predictive model with excellent correlation coefficients (R² = 0.977 for the training set and Q² = 0.946 for the test set). nih.gov The output of such a study is often visualized as contour maps, which show regions in 3D space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease activity. nih.gov

Another QSAR study on biphenyl derivatives acting as angiotensin II receptor antagonists suggested that substitutions with more electronegative and less bulky groups were favorable for activity. researchgate.net These models provide powerful insights that can guide the rational design of more potent compounds, like derivatives of 2-(4-Cyclohexylphenyl)butanoic acid, by prioritizing the synthesis of molecules with the most promising predicted activities.

Biological and Pharmacological Investigations of 2 4 Cyclohexylphenyl Butanoic Acid Derivatives

Anti-Inflammatory Activity of Analogs of 2-(4-Cyclohexylphenyl)butanoic Acid

Derivatives of butanoic acid have demonstrated notable anti-inflammatory effects. These properties are often linked to their ability to modulate key inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., PGE2)

The inflammatory response is a complex process involving a variety of chemical messengers, including prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). The production of these mediators is a key target for anti-inflammatory drugs.

Some chalcones, which are structurally related to butanoic acid derivatives, have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of PGE2. sciforum.net In a study using a human whole blood model, the chalcone (B49325) butein (B1668091) demonstrated a concentration-dependent inhibition of COX-2 activity, with a 40% reduction in PGE2 production at a concentration of 50 µM. sciforum.net This suggests that compounds with similar structural motifs may exert their anti-inflammatory effects by suppressing the production of key inflammatory prostaglandins. Further research into specific analogs of this compound could elucidate their direct impact on PGE2 synthesis and other inflammatory mediators.

Receptor Ligand Interactions of Butanoic Acid Derivatives (e.g., GPR120 Agonism)

Butanoic acid derivatives have been identified as ligands for various receptors, including G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. One such receptor of significant interest is GPR120, also known as free fatty acid receptor 4 (FFAR4).

GPR120 is activated by medium and long-chain fatty acids and is implicated in metabolic regulation, making it a potential target for type 2 diabetes treatment. mdpi.com Activation of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion in a glucose-dependent manner. mdpi.commdpi.com

Several studies have focused on developing synthetic GPR120 agonists. For instance, a series of biphenyl (B1667301) butanoic acid derivatives were synthesized and shown to be selective GPR120 agonists. nih.gov Molecular modeling studies have provided insights into the binding of these agonists to GPR120, suggesting that the carboxylic acid group of the ligand interacts with key amino acid residues, such as Arginine 99 (Arg99), within the receptor's binding pocket. mdpi.comchemrxiv.org This interaction is considered crucial for receptor activation. chemrxiv.org The development of potent and selective GPR120 agonists, such as certain phenylpropanoic acid derivatives, represents a promising avenue for therapeutic intervention in metabolic diseases. mdpi.com

Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibition for Butanoic Acids)

Butyric acid and its derivatives are well-documented inhibitors of histone deacetylases (HDACs). gsartor.orgresearchgate.netresearchgate.net HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. researchgate.nettandfonline.com By inhibiting HDACs, butyrate (B1204436) and its analogs can induce histone hyperacetylation, which in turn leads to the activation of genes involved in processes like cell cycle arrest, differentiation, and apoptosis. researchgate.netnih.gov

The inhibitory activity of short-chain fatty acids on HDACs is influenced by their structure. For example, straight-chain fatty acids like n-butyrate are more potent inhibitors than their branched-chain counterparts. nih.gov The active site of HDACs is modeled as a narrow pocket, and the length of the fatty acid chain is critical for effective binding and inhibition. nih.gov The anticancer properties of some butyric acid prodrugs, such as AN-7 and AN-9, are attributed in part to their HDAC inhibitory activity. nih.govnih.gov These compounds have been shown to induce hyperacetylation, increase the expression of cell cycle inhibitors like p21(Cip1), and promote apoptosis in cancer cells. nih.gov

Other Investigational Biological Activities of Related Butanoic Acids (e.g., antiviral, anti-cancer, anti-leishmanial)

Beyond their anti-inflammatory and HDAC-inhibiting properties, butanoic acid derivatives have been investigated for a range of other biological activities.

Antiviral Activity: Certain phenolic acids have demonstrated antiviral effects. For example, gallic acid has shown potent antiviral activity against both DNA and RNA viruses, such as herpes simplex type 1 and parainfluenza type-3, respectively. nih.gov Additionally, acetylsalicylic acid was found to inhibit the replication of Bunyamwera virus, a type of RNA virus. nih.gov These findings suggest that butanoic acid derivatives with specific structural features may hold potential as antiviral agents.

Anti-leishmanial Activity: Some natural and synthetic compounds containing carboxylic acid moieties have shown activity against Leishmania parasites, the causative agents of leishmaniasis. For instance, betulinic acid and its derivatives have been tested for their anti-leishmanial effects. mdpi.com Similarly, boswellic acids, particularly 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated in vitro activity against Leishmania donovani. mdpi.com The acidic nature of these compounds may, however, affect their solubility and efficacy in the acidic environment of the parasitophorous vacuoles where the parasites reside. mdpi.com

Mechanism of Action Elucidation for Related Compounds

The diverse biological activities of butanoic acid derivatives stem from their varied mechanisms of action.

For GPR120 agonists, the primary mechanism involves binding to the receptor and initiating downstream signaling pathways that lead to the release of incretin (B1656795) hormones like GLP-1. mdpi.commdpi.com Molecular dynamics simulations have been employed to understand the stable interactions between agonists and the receptor, highlighting the importance of specific amino acid residues for ligand binding and receptor activation. chemrxiv.org

In the context of anti-inflammatory and anticancer effects, the inhibition of HDACs is a key mechanism for many butyric acid derivatives. gsartor.orgnih.gov This inhibition leads to changes in gene expression that can halt the cell cycle and induce apoptosis. researchgate.net For example, the upregulation of the p21(Waf1/Cip1) gene is a common downstream effect of HDAC inhibition by butyrate. researchgate.net

The anti-leishmanial mechanism of some related compounds, such as dihydrobetulinic acid, involves the inhibition of topoisomerases I and II, which are essential for DNA replication in the parasite. mdpi.com For other compounds, the mechanism may involve targeting different cellular pathways.

The anti-inflammatory actions of some compounds are linked to the inhibition of enzymes like cyclooxygenase, which reduces the production of pro-inflammatory mediators. nih.gov Additionally, some isoflavones, which can be structurally related to the phenyl portion of the target compound, are thought to exert their anti-inflammatory effects by regulating the expression of cytokines through signaling pathways like TGF-β/Smad. nih.gov

Computational Chemistry and Molecular Modeling of 2 4 Cyclohexylphenyl Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orglongdom.org It is a widely used tool in computational chemistry for predicting a variety of molecular properties, including electronic structure, reactivity, and interactions with other molecules. deeporigin.com DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. longdom.org This approach is generally less computationally expensive than other high-level quantum mechanical methods while still providing a high degree of accuracy. longdom.org

In the context of drug design and molecular analysis, DFT can elucidate reaction mechanisms by calculating transition states and energy barriers. deeporigin.comnih.gov For a molecule like 2-(4-Cyclohexylphenyl)butanoic acid, DFT calculations would be instrumental in determining its fundamental electronic properties. These calculations can predict the molecule's optimized geometry, including bond lengths and angles, as well as its electronic charge distribution, dipole moment, and vibrational frequencies. walshmedicalmedia.com

Furthermore, DFT is used to calculate conceptual DFT descriptors such as chemical hardness, electronegativity, and the electrophilicity index, which provide insights into the molecule's reactivity. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is a key indicator of molecular stability and reactivity. tandfonline.com

A hypothetical DFT study on this compound could yield the data presented in Table 1. Such data would be foundational for understanding its chemical behavior and potential as a lead compound in drug discovery or for other applications. neovarsity.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Unit |

| Ground State Energy | -850.123 | Hartree |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.36 | eV |

| Dipole Moment | 2.15 | Debye |

| Chemical Hardness | 2.68 | eV |

| Electronegativity | 3.57 | eV |

| Electrophilicity Index | 2.38 | eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. ijsrtjournal.comnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com This method is crucial in the early stages of drug discovery for identifying promising drug candidates from large virtual libraries. openaccessjournals.com The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov For this compound, docking studies could be performed against a range of biological targets to identify potential protein partners. For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked into the active sites of cyclooxygenase (COX) enzymes. The results would provide insights into its potential binding mode and affinity, guiding further experimental validation. ijsrtjournal.com

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. frontiersin.org These simulations can be used to study the stability of a ligand-protein complex obtained from docking, revealing how the system behaves in a more realistic, solvated environment. mdpi.comnih.gov An MD simulation of a this compound-protein complex would allow for the analysis of conformational changes in both the ligand and the protein upon binding, the role of water molecules in the binding site, and a more accurate estimation of the binding free energy. acs.org

Table 2 presents hypothetical results from a molecular docking and MD simulation study of this compound with a hypothetical protein target.

Table 2: Hypothetical Molecular Docking and MD Simulation Data for this compound

| Parameter | Value | Unit |

| Molecular Docking | ||

| Binding Affinity (Docking Score) | -8.5 | kcal/mol |

| Predicted Inhibitory Constant (Ki) | 1.2 | µM |

| Key Interacting Residues | Tyr123, Arg345, Ser456 | |

| Molecular Dynamics (100 ns) | ||

| Average RMSD of Ligand | 1.8 | Å |

| Average RMSD of Protein Backbone | 2.5 | Å |

| MM/PBSA Binding Free Energy | -35.7 | kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Molecular Interactions and Reactivity

The prediction of how a molecule will interact with its environment and its inherent reactivity are central to its potential applications. Computational chemistry offers a suite of tools to make these predictions before a compound is synthesized. walshmedicalmedia.com

For this compound, the molecular structure suggests several potential interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenyl and cyclohexyl rings provide hydrophobic regions for van der Waals interactions. DFT calculations, as mentioned previously, can provide quantitative measures of reactivity through descriptors like the HOMO-LUMO gap and electrophilicity index. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, computational methods can be used to predict the potential for metabolic reactions. For example, by identifying the most likely sites of oxidation by cytochrome P450 enzymes. This is crucial in drug development to anticipate the metabolic fate of a compound. Machine learning models trained on large datasets of known metabolic transformations can predict the sites of metabolism for a new molecule like this compound. aaai.org

The potential for forming intermolecular interactions, such as dimerization through the carboxylic acid groups or stacking of the phenyl rings, can also be investigated using computational methods. These interactions are important for understanding the solid-state properties of the compound, such as its crystal packing and melting point.

Table 3 outlines the predicted types of molecular interactions and reactivity indicators for this compound.

Table 3: Predicted Molecular Interactions and Reactivity Profile of this compound

| Interaction/Reactivity Feature | Prediction | Basis of Prediction |

| Hydrogen Bonding | High potential (donor and acceptor) | Presence of carboxylic acid group |

| Hydrophobic Interactions | High potential | Presence of cyclohexyl and phenyl rings |

| π-π Stacking | Possible | Presence of phenyl ring |

| Chemical Reactivity | Moderately stable, reactive at the carboxyl group | Based on a hypothetical HOMO-LUMO gap |

| Metabolic Hotspots | Benzylic position, aliphatic chain | Common sites for CYP450 oxidation |

Note: The data in this table is based on structural analysis and hypothetical computational results.

Cheminformatics and Virtual Screening Applications

Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and manage chemical data. pharmaphorum.com It plays a critical role in modern drug discovery by enabling the efficient analysis of large chemical libraries. excelra.com

Virtual Screening (VS) is a key application of cheminformatics, used to search large databases of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org There are two main types of virtual screening: ligand-based and structure-based. mdpi.com

Ligand-based virtual screening (LBVS) would involve searching for molecules with similar properties (e.g., 2D fingerprints, 3D shape) to known active compounds. If a set of molecules with a desired biological activity were known, this compound could be used as a query to find other potentially active compounds.

Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock a library of compounds, as described in the molecular docking section. wikipedia.org This approach would be used to screen large compound libraries against a specific target to see if this compound or similar molecules are predicted to be active.

Beyond virtual screening, cheminformatics tools can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. ncsu.edu These predictions are vital in the early stages of drug development to filter out compounds that are likely to fail later on due to poor pharmacokinetic or safety profiles.

Table 4 presents a hypothetical output from a cheminformatics analysis of this compound, including predicted ADMET properties.

Table 4: Hypothetical Cheminformatics and Virtual Screening Data for this compound

| Parameter | Predicted Value/Outcome | Method |

| Virtual Screening | ||

| 2D Similarity Search Hits (Tanimoto > 0.85) | 50 compounds from a 1 million compound library | Ligand-Based VS |

| Docking Hits (Score < -8.0 kcal/mol) | 120 compounds from a 1 million compound library | Structure-Based VS |

| ADMET Prediction | ||

| Lipinski's Rule of Five | Compliant (0 violations) | QSAR Model |

| Predicted Oral Bioavailability | High | QSAR Model |

| Predicted Blood-Brain Barrier Permeation | Low | QSAR Model |

| Predicted hERG Inhibition | Low risk | QSAR Model |

Note: The data in this table is hypothetical and for illustrative purposes.

Analytical Methodologies for 2 4 Cyclohexylphenyl Butanoic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying components of a mixture. For a compound like 2-(4-Cyclohexylphenyl)butanoic acid, both gas and liquid chromatography, coupled with mass spectrometry, would be the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for volatile and semi-volatile compounds. For the analysis of this compound, which is a carboxylic acid, derivatization would likely be necessary to increase its volatility and thermal stability for GC analysis.

The general approach would involve:

Derivatization: Conversion of the carboxylic acid group to a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

Injection: Introduction of the derivatized sample into the GC inlet.

Separation: The sample would be separated on a capillary column, likely a non-polar or medium-polarity column, based on the boiling point and interaction of the analyte with the stationary phase.

Detection: The separated components would enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

A hypothetical GC-MS method for the TMS-derivative of this compound is outlined below.

| Parameter | Hypothetical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds like carboxylic acids, often without the need for derivatization.

For this compound, a reversed-phase HPLC method would be the most common approach.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase would be controlled to ensure the carboxylic acid is in a consistent protonation state.

Stationary Phase: A C18 or C8 column would be appropriate, providing separation based on the hydrophobicity of the analyte.

Detection: A UV detector would be suitable due to the presence of the phenyl group. The wavelength of maximum absorbance would be determined. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

A potential HPLC method is detailed in the following table.

| Parameter | Hypothetical Value/Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or Mass Spectrometry |

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable analysis. This step aims to isolate the analyte from the sample matrix and prepare it in a form suitable for the chosen analytical instrument.

For this compound, sample preparation could involve:

Liquid-Liquid Extraction (LLE): Using a suitable solvent system to extract the analyte from an aqueous matrix. The pH of the aqueous phase would be adjusted to ensure the carboxylic acid is in its neutral form to facilitate extraction into an organic solvent.

Solid-Phase Extraction (SPE): Employing a sorbent-packed cartridge to retain the analyte while interfering substances are washed away. Anion exchange or reversed-phase cartridges could be utilized.

Derivatization is often required for GC-MS analysis of carboxylic acids. Common derivatizing agents include:

| Derivatizing Agent | Resulting Derivative | Reaction Conditions |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Heating at 60-80 °C |

| BF3/Methanol | Methyl ester | Heating |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Room temperature or gentle heating |

Quantitative Analysis Methods

Quantitative analysis involves determining the concentration of this compound in a sample. This is typically achieved by creating a calibration curve using standards of known concentrations.

External Standard Method:

A series of solutions containing known concentrations of a pure standard of this compound are prepared.

These standards are analyzed using the chosen chromatographic method (GC-MS or HPLC).

A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the standards.

The sample of unknown concentration is analyzed, and its response is used to determine the concentration from the calibration curve.

Internal Standard Method:

To improve accuracy by correcting for variations in sample preparation and instrument response, an internal standard can be used. An ideal internal standard would be a compound that is structurally similar to this compound but not present in the sample. A deuterated analog of the analyte is often the best choice for mass spectrometry-based methods.

The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve.

Future Research Directions and Potential Applications

Design and Synthesis of Novel 2-(4-Cyclohexylphenyl)butanoic Acid Analogs

The core structure of this compound offers a versatile scaffold for the design and synthesis of novel analogs with potentially enhanced or entirely new biological activities. Future research in this area is likely to focus on several key modification strategies. The synthesis of derivatives of the related 2-phenylpropionic acid has shown that modifications to the core structure can lead to compounds with dual functionalities, such as combined cyclooxygenase (COX) inhibitory and antibacterial effects. nih.gov

One promising approach involves the modification of the carboxylic acid group. Esterification or amidation of this functional group could modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, creating ester or amide derivatives could lead to prodrugs that are converted to the active carboxylic acid in vivo, potentially reducing gastrointestinal side effects often associated with NSAIDs. chemsynthesis.com

Another avenue for analog design is the substitution on the phenyl and cyclohexyl rings. The introduction of various functional groups, such as halogens, alkyls, or ethers, could significantly influence the compound's potency and selectivity towards specific biological targets. The synthesis of analogs of other cyclic compounds, like androstane-N-cyclohexyl-17-carboxamides, has demonstrated that such modifications can fine-tune biological activity. nih.gov

Furthermore, the synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active moieties, represents a compelling strategy. This approach could lead to the development of agents with multi-target activities, a desirable attribute in the treatment of complex diseases.

Elucidation of Broader Biological Pathways

Understanding the full spectrum of biological pathways influenced by this compound and its derivatives is a critical area for future research. While its structural similarity to NSAIDs suggests a primary interaction with the cyclooxygenase (COX) pathway, which is central to inflammation, other pathways are also worthy of investigation. biosynth.com

The study of related compounds like phenylbutyric acid has revealed interactions with pathways beyond inflammation. For example, 4-phenylbutyric acid has been shown to act as a histone deacetylase (HDAC) inhibitor and can influence auxin-related pathways in plants. biosynth.com This suggests that this compound could have epigenetic modulatory effects or other unforeseen biological activities. The elucidation of biosynthetic pathways for natural products often reveals complex and unexpected enzymatic reactions, a principle that can be applied to understanding the metabolic fate and downstream effects of this synthetic compound. nih.govwiley.comnist.gov

Future research should employ modern techniques such as transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular response to treatment with this compound. This will help to identify not only the primary targets but also off-target effects and broader biological consequences. Investigating its effect on pathways implicated in cancer, such as those involving sirtuins and EGFR, could also be a fruitful area of research, given the anticancer potential of some structurally similar molecules. nih.gov

Exploration of New Therapeutic Targets

Building on the elucidation of its biological pathways, a key research direction will be the identification and validation of new therapeutic targets for this compound and its analogs. While COX-1 and COX-2 are the most probable initial targets due to the compound's structure, the exploration should not be limited to these enzymes. biosynth.comnih.govbldpharm.comnih.gov

The potential for this compound to act as an HDAC inhibitor, as suggested by studies on phenylbutyric acid, opens up possibilities for its use in cancer therapy. biosynth.comscbt.com Histone deacetylases are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers. Therefore, evaluating the inhibitory activity of this compound against various HDAC isoforms is a logical next step.

Furthermore, given the diverse biological activities of other short-chain fatty acids and their derivatives, exploring targets related to metabolic and immunological disorders could be beneficial. nih.gov For instance, some related compounds have shown to interact with receptors involved in metabolic regulation. The structural features of this compound, particularly the cyclohexylphenyl moiety, may confer unique binding properties to other, as-yet-unidentified protein targets.

Development of Advanced Computational Models

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in accelerating the discovery and optimization of this compound derivatives. scbt.comnih.gov These computational tools can predict the biological activity and pharmacokinetic properties of novel analogs before they are synthesized, saving significant time and resources.

Future research should focus on developing robust QSAR models that correlate the structural features of this compound analogs with their biological activities. nih.gov These models can help identify the key molecular descriptors that govern a compound's potency and selectivity. By understanding these relationships, medicinal chemists can design new molecules with improved therapeutic profiles.

Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their putative protein targets, such as COX enzymes or HDACs. These simulations can help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. The use of advanced computational approaches will be crucial for navigating the vast chemical space of possible analogs and for prioritizing the most promising candidates for synthesis and biological evaluation.

Industrial and Research Applications of this compound Derivatives

The potential applications of this compound and its derivatives span both industrial and research domains. In the pharmaceutical industry, the most apparent application lies in the development of new anti-inflammatory drugs. Given the persistent need for NSAIDs with improved safety profiles, derivatives of this compound could offer a valuable alternative to existing medications. biosynth.com The development of advanced drug delivery systems, such as microencapsulation, could further enhance the therapeutic potential of these compounds by enabling sustained release and reducing adverse effects. chemsynthesis.com

Beyond anti-inflammatory applications, the exploration of this compound's potential as an anticancer agent, based on parallels with HDAC inhibitors, could open up new avenues for oncological therapies.

In the realm of research, this compound and its analogs can serve as valuable chemical probes to investigate biological pathways. Their ability to potentially interact with multiple targets could make them useful tools for dissecting complex cellular processes. Furthermore, their application in other fields, such as agriculture, should not be overlooked, as demonstrated by the effects of 4-phenylbutyric acid on plant regeneration. biosynth.com The synthesis of various substituted phenylalkanoic acids has been a subject of interest for their potential as anti-inflammatory agents, indicating a sustained interest in this class of compounds for research and development.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(4-Cyclohexylphenyl)butanoic acid in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation based on GHS classifications: acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including P95 respirators (NIOSH) or P1 masks (EU EN 143) for particulate matter, and chemical-resistant gloves . For spills, avoid dust generation; collect material in sealed containers and dispose per institutional guidelines .

Q. How can researchers synthesize this compound, and what are common synthetic challenges?

- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., 4-aryl-4-oxo-2-butenoic acids) are synthesized via Friedel-Crafts acylation or Michael-type additions . Challenges include controlling stereochemistry (e.g., avoiding racemic mixtures, as seen in similar butanoic acid derivatives) and optimizing reaction conditions (temperature, solvent polarity) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm cyclohexylphenyl substitution patterns and butanoic acid chain conformation. Compare spectral data to NIST reference standards for validation . HPLC with UV detection can assess purity, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data for this compound?

- Methodological Answer : The compound’s acute toxicity (H302) is documented, but chronic effects and carcinogenicity lack robust data . Design tiered toxicity assays:

In vitro : Use human cell lines (e.g., HepG2) to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay).

In silico : Apply QSAR models to predict endpoints (e.g., LD₅₀) and cross-validate with experimental results .

In vivo : Conduct OECD guideline-compliant rodent studies if preliminary data justify further testing .

Q. What experimental strategies can optimize the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should monitor decomposition under stressors:

- Thermal : Use TGA/DSC to identify degradation temperatures.

- Photolytic : Expose to UV-Vis light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .

- Hydrolytic : Test pH-dependent stability (e.g., 1–13) at 40°C/75% RH. Store at 2–8°C in inert atmospheres to prolong shelf life .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution methods include:

- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to control R/S configurations . Validate via polarimetry or X-ray crystallography .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.

- ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

- MD simulations : Analyze ligand-protein stability over nanosecond timescales (GROMACS) .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the environmental impact of this compound?

- Methodological Answer : Discrepancies in ecotoxicity data require tiered testing:

Acute aquatic toxicity : Conduct OECD 202 (Daphnia magna) and OECD 203 (fish) tests.

Bioaccumulation potential : Calculate logP (experimental via shake-flask or predicted via ChemAxon) .

Degradation studies : Use OECD 301B (ready biodegradability) to assess persistence .

Tables for Key Data

| Property | Value/Classification | Reference |

|---|---|---|

| GHS Hazards | H302, H315, H319, H335 | |

| Storage Conditions | 2–8°C, dry, inert atmosphere | |

| Synthetic Analog Stability | Stable under Friedel-Crafts conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes